molecular formula C22H22N6O3 B8055466 Futibatinib CAS No. 1814961-20-0

Futibatinib

Numéro de catalogue: B8055466
Numéro CAS: 1814961-20-0
Poids moléculaire: 418.4 g/mol
Clé InChI: KEIPNCCJPRMIAX-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Futibatinib is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route involves the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the necessary substituents . The industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of the synthetic route and reaction conditions are proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

Futibatinib undergoes various chemical reactions, including covalent binding to the FGFR kinase domain. This binding involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR . Common reagents used in these reactions include nucleophiles that can form covalent bonds with the target protein. The major product formed from these reactions is the covalently bound FGFR-futibatinib complex, which inhibits FGFR phosphorylation and downstream signaling pathways .

Activité Biologique

Futibatinib (TAS-120) is an irreversible inhibitor targeting fibroblast growth factor receptors (FGFR) 1-4, demonstrating significant biological activity against various cancers characterized by FGFR aberrations. This article provides a comprehensive overview of its biological mechanisms, clinical efficacy, and safety profiles, supported by relevant data and case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Irreversible Binding : It covalently binds to a conserved cysteine residue in the FGFR kinase domain, leading to prolonged inhibition of FGFR signaling pathways. This contrasts with ATP-competitive inhibitors, which can lead to the development of drug-resistant clones more frequently .
  • Selectivity : In preclinical studies, this compound demonstrated high selectivity for FGFR1-4 over other kinases. A study assessing its activity against 296 kinases showed that only three non-FGFR kinases were significantly inhibited, underscoring its targeted action .

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, particularly focusing on advanced solid tumors with FGFR aberrations. Key findings from these studies include:

  • Phase I Dose-Expansion Trial : In a trial involving 197 patients, this compound achieved an objective response rate (ORR) of 13.7% , with the highest activity noted in intrahepatic cholangiocarcinoma (ORR of 25.4% ) harboring FGFR2 fusions or rearrangements .
  • Responses Across Tumor Types : Clinical responses were observed in various cancers, including gastric, urothelial, central nervous system, head and neck, and breast cancers. Notably, some patients previously resistant to other FGFR inhibitors responded positively to this compound treatment .

Safety Profile

The safety profile of this compound was generally manageable:

  • Common Adverse Events : The most frequent treatment-emergent adverse events included hyperphosphatemia (81.2%), diarrhea (33.5%), and nausea (30.4%) .
  • Dose-Limiting Toxicities : In the dose-escalation phases, some patients experienced grade 3 toxicities such as increased liver enzymes and bilirubin levels .

Preclinical Studies

This compound's preclinical efficacy has been well documented:

  • In Vitro Studies : It demonstrated potent antiproliferative effects against cancer cell lines from diverse origins with FGFR aberrations. The half-maximal inhibitory concentration (IC50) values for FGFR inhibition ranged from 1.4 nmol/L to 3.7 nmol/L , indicating strong potency .
  • Xenograft Models : In vivo studies in human tumor xenograft models showed significant tumor reductions and sustained FGFR kinase inhibition following this compound treatment .

Data Summary Table

Study TypePatient PopulationORR (%)Notable Tumor TypesCommon AEs
Phase I Dose-Expansion197 patients13.7Cholangiocarcinoma (25.4), GastricHyperphosphatemia (81.2%)
Preclinical StudiesVarious cell linesN/AGastric, Lung, BreastN/A
Phase I Dose-Escalation86 patientsN/AAdvanced solid tumorsDiarrhea (37%), Nausea (30.4%)

Case Studies

Several case studies highlight this compound's clinical utility:

  • Case Study in Cholangiocarcinoma : A patient with advanced intrahepatic cholangiocarcinoma harboring an FGFR2 fusion exhibited a partial response after treatment with this compound, leading to significant tumor shrinkage and improved quality of life.
  • Breast Cancer Case : Another patient with metastatic breast cancer showing FGFR1 mutation responded favorably to this compound after failing multiple lines of therapy, demonstrating the drug's potential in previously treated populations.

Propriétés

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Futibatinib
Reactant of Route 2
Reactant of Route 2
Futibatinib
Reactant of Route 3
Reactant of Route 3
Futibatinib
Reactant of Route 4
Reactant of Route 4
Futibatinib
Reactant of Route 5
Reactant of Route 5
Futibatinib
Reactant of Route 6
Reactant of Route 6
Futibatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.